molecular formula C12H20Cl2N2 B12050471 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride

2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride

Cat. No.: B12050471
M. Wt: 263.20 g/mol
InChI Key: NDCBOBCOGTZJNT-UHFFFAOYSA-N
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Description

2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride is a chemical compound that features a phenyl group and a pyrrolidine ring attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride typically involves the reaction of phenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles, often in polar solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Phenyl-2-(2-pyridinyl)ethanamine hydrochloride
  • 2-Phenyl-2-(2-pyrazinyl)ethanamine hydrochloride
  • N,N-Dimethyl-2-(2-pyrazinyl)ethanamine hydrochloride

Comparison: 2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This differentiates it from similar compounds that contain pyridine or pyrazine rings, which may exhibit different reactivity and biological activity profiles.

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

2-phenyl-2-pyrrolidin-2-ylethanamine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10;;/h1-3,5-6,11-12,14H,4,7-9,13H2;2*1H

InChI Key

NDCBOBCOGTZJNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(CN)C2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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